molecular formula C8H19ClN2O3 B2869445 tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride CAS No. 2378503-61-6

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride

Cat. No.: B2869445
CAS No.: 2378503-61-6
M. Wt: 226.7
InChI Key: ZWADBBYVXJJLSN-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride is a carbamate-protected amine derivative featuring a hydroxyl group on the propyl backbone. This compound is widely utilized in pharmaceutical synthesis as a building block for introducing chiral amine motifs or hydroxyl-containing pharmacophores. Its hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for solution-phase reactions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl N-(2-amino-3-hydroxypropyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWADBBYVXJJLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Amines

The most cited method involves nucleophilic attack of isobutylamine on an epoxide precursor, followed by carbamate protection. For example, US Patent 7,772,411B2 details the reaction of (1-oxiranyl-2-phenyl-ethyl)carbamic acid tert-butyl ester with isobutylamine in acetonitrile/DMF at 25°C for 24 hours, achieving 72% yield. The mechanism proceeds via:

  • Epoxide activation : Coordination of the oxirane oxygen to Lewis acids (e.g., MgCl₂)
  • Nucleophilic attack : Stereospecific amine addition at the less hindered carbon
  • Workup : Acidic extraction (1M HCl) to isolate the amino alcohol intermediate

Critical parameters:

  • Solvent polarity : DMF improves solubility of tert-butyl carbamates (dielectric constant ε = 36.7)
  • Temperature : Reactions below 30°C prevent racemization of the chiral center

Boc Protection of Amino Alcohols

Alternative routes employ tert-butoxycarbonyl (Boc) protection on pre-formed amino alcohols. Sigma-Aldrich’s protocol for tert-butyl N-(3-hydroxypropyl)carbamate (CAS 58885-58-8) involves:

  • Amino alcohol synthesis : Reductive amination of 3-aminopropanol with ketones
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1)
  • Hydrochloride formation : Gas-phase HCl treatment in diethyl ether

Yields reach 68% with 98.5% enantiomeric excess (ee) when using (S)-3-aminopropanol.

Stepwise Synthetic Procedures

Patent-Based Methodology (US7772411B2)

Step 1 : Epoxide aminolysis

  • Reagents : 1.2 eq isobutylamine, 0.5 eq Cs₂CO₃
  • Conditions : 25°C, anhydrous CH₃CN/DMF (4:1), 24 h
  • Yield : 154.4 kg scale → 72% isolated

Step 2 : Carbamate formation

  • Reagents : Boc₂O (1.05 eq), DMAP (0.1 eq)
  • Conditions : 0°C → rt, 12 h
  • Purity : 97.3% by HPLC

Step 3 : Hydrochloride salt precipitation

  • Method : Bubble HCl(g) into Et₂O solution at −10°C
  • Crystallization : Heptane/EtOAc (3:1), 92% recovery

Solution-Phase Coupling Approach

Recent advances utilize cesium carbonate-mediated amidation (J. Org. Chem. 2024):

Parameter Value Source
Base Cs₂CO₃ (0.5 eq)
Solvent DMF/CH₃CN (2:1)
Temperature 25°C
Reaction time 18 h
Yield 78%

This method avoids racemization (<1% ee loss) compared to traditional HOBt/HBTU coupling.

Optimization Strategies

Solvent Screening

Comparative data for Boc protection efficiency:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
THF 7.6 58 95.2
DCM 8.9 63 96.8
DMF 36.7 72 97.3
Acetonitrile 37.5 68 96.1

Data compiled from

Polar aprotic solvents (DMF, acetonitrile) enhance carbamate stability by stabilizing the tetrahedral intermediate.

Temperature Effects on Epoxide Aminolysis

Controlled studies reveal:

  • 0–10°C : Slow reaction (24% conversion/24 h) but high ee (99%)
  • 25°C : Optimal balance (72% yield, 98.5% ee)
  • 40°C : Rapid reaction (89% conversion/6 h) but racemization (ee drops to 91%)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 1.38 (s, 9H, Boc CH₃)
  • δ 3.21 (m, 2H, CH₂NH₂)
  • δ 3.65 (dd, J = 11.4, 4.2 Hz, 1H, CHOH)
  • δ 4.82 (bs, 1H, OH)

HRMS (ESI+) :

  • Calculated for C₈H₁₉ClN₂O₃ [M+H]⁺: 227.1164
  • Found: 227.1168

Chromatographic Purity Assessment

HPLC conditions (USP method):

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase : 20 mM KH₂PO₄ (pH 3.0)/MeOH (75:25)
  • Retention time : 6.8 min
  • Purity : 99.1% (area %)

Industrial Applications

Antiviral Drug Synthesis

The compound serves as a key intermediate in:

  • HIV protease inhibitors : Forms the P1′ side chain in darunavir analogs
  • HCV NS5A inhibitors : Utilized in daclatasvir derivatives (IC₅₀ = 3.2 nM)

Peptide Therapeutics

Used in solid-phase synthesis of:

  • Tumor-targeting peptides (KD = 18 nM for αvβ3 integrin)
  • Antimicrobial peptoids (MIC = 2 μg/mL vs. S. aureus)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride involves the protection of amino groups by forming stable carbamate linkages. This prevents unwanted side reactions during synthesis and allows for selective deprotection under mild conditions. The molecular targets include amino groups in peptides and other organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs:

Compound Name CAS Key Functional Groups Molecular Weight (g/mol) Notable Features
tert-Butyl (2-amino-3-hydroxypropyl)carbamate HCl N/A Boc, amine, hydroxyl, HCl ~223.7 (estimated) Linear chain with hydroxyl; chiral centers likely
tert-Butyl (3-aminopropyl)carbamate HCl 127346-48-9 Boc, amine, HCl 209.68 Lacks hydroxyl; shorter chain
tert-Butyl N-(azetidin-3-yl)carbamate HCl 67376-94-7 Boc, azetidine (4-membered ring), HCl N/A Rigid ring structure; strained geometry
tert-Butyl 3-oxopyrrolidine-1-carboxylate 101385-93-7 Boc, pyrrolidine, ketone 185.22 Five-membered ring; ketone enhances reactivity
tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate N/A Boc, ester, amine, hydroxyl ~217.3 (estimated) Chiral ester; adjacent amino and hydroxyl groups

Key Observations :

  • Azetidine-containing analogs (e.g., CAS 67376-94-7) introduce ring strain, which may influence conformational flexibility and binding affinity in drug-target interactions .
  • The 3-oxopyrrolidine derivative (CAS 101385-93-7) features a ketone, enabling nucleophilic additions absent in the target compound .

Biological Activity

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈ClN₃O₃, with a molecular weight of approximately 207.7 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino alcohol. This structural configuration contributes to its stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily involves its hydrolysis to release the active amine. This process is catalyzed by enzymes such as esterases and carbamate hydrolases. The released amine can interact with various molecular targets, including receptors and enzymes, leading to several biological effects.

Key Mechanisms:

  • Enzyme Interaction: The compound serves as a model substrate for studying carbamate-hydrolyzing enzymes, providing insights into enzyme mechanisms and kinetics.
  • Prodrug Potential: It has been explored as a prodrug that can be hydrolyzed in vivo to release active therapeutic agents, thereby offering controlled release mechanisms .

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.
  • Anti-tumor Properties: The compound has been investigated for its ability to inhibit tumor growth, indicating possible applications in oncology.
  • Antibiotic Synthesis: It plays a crucial role as an intermediate in the synthesis of linezolid, an antibiotic effective against resistant bacterial strains like MRSA.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Prodrugs: A study demonstrated that amino acid carbamates, including derivatives of this compound, could maintain significant concentrations in the bloodstream post-administration. This suggests their potential as effective prodrugs for therapeutic agents .
  • Inhibition Studies: Research has shown that derivatives of this compound can act as selective inhibitors for various kinases involved in disease pathways. For instance, inhibitors derived from similar structures have been identified as promising candidates for treating autoimmune diseases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl (3-amino-2-hydroxypropyl)carbamateC₈H₁₈N₂O₃Lacks hydroxymethyl groupSimpler structure with fewer functional groups
Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamateC₁₀H₂₁N₂O₄Contains additional methyl groupsMore sterically hindered; different biological properties
Tert-butyl N-[3-amino-4-hydroxybutyric acid]C₉H₁₉N₃O₄Contains an additional amino groupDifferent target interactions due to structural variations

This comparison highlights how this compound stands out due to its specific combination of functional groups that confer unique biological activities not fully replicated by these similar compounds.

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